molecular formula C8H6BrNO B175791 6-(Bromomethyl)benzo[d]oxazole CAS No. 181040-42-6

6-(Bromomethyl)benzo[d]oxazole

Cat. No.: B175791
CAS No.: 181040-42-6
M. Wt: 212.04 g/mol
InChI Key: KVHCMIKTRDUASP-UHFFFAOYSA-N
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Description

6-(Bromomethyl)benzo[d]oxazole is a heterocyclic organic compound with the molecular formula C8H6BrNO. It is characterized by a benzoxazole ring substituted with a bromomethyl group at the sixth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Bromomethyl)benzo[d]oxazole typically involves the bromination of benzo[d]oxazole derivatives. One common method is the bromination of 6-methylbenzo[d]oxazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 6-(Bromomethyl)benzo[d]oxazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted benzo[d]oxazole derivatives.

    Oxidation: The compound can be oxidized to form benzo[d]oxazole-6-carboxaldehyde or benzo[d]oxazole-6-carboxylic acid under appropriate conditions.

    Reduction: Reduction of the bromomethyl group can yield 6-methylbenzo[d]oxazole.

Common Reagents and Conditions:

Major Products:

  • Substituted benzo[d]oxazole derivatives
  • Benzo[d]oxazole-6-carboxaldehyde
  • Benzo[d]oxazole-6-carboxylic acid
  • 6-Methylbenzo[d]oxazole

Scientific Research Applications

6-(Bromomethyl)benzo[d]oxazole has diverse applications in scientific research:

Comparison with Similar Compounds

Comparison: 6-(Bromomethyl)benzo[d]oxazole is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. The bromine atom makes it a versatile intermediate for further functionalization through nucleophilic substitution reactions. In contrast, 6-methylbenzo[d]oxazole lacks this reactivity, while 6-chloromethylbenzo[d]oxazole is less reactive due to the lower leaving group ability of chlorine compared to bromine. The hydroxymethyl and aminomethyl derivatives offer different reactivity profiles, making them suitable for specific applications .

Properties

IUPAC Name

6-(bromomethyl)-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHCMIKTRDUASP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CBr)OC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 6-methylbenzoxazole (422 mg, 3.17 mmol), N-bromosuccinimide (677 mg, 3.80 mmol), and 2,2′-azobisisobutyronitrile (78 mg, 0.48 mmol) in CCl4 (6.3 mL) was heated at reflux for 22 h. The mixture was filtered and the filtrate was concentrated under reduced pressure. Purification of the crude material on silica gel (4% EtOAc/hexanes) gave the title compound as colourless crystals (257 mg, 38%). 1H NMR (CDCl3) δ 4.64 (s, 2H), 7.42 (dd, 1H, J=8.1, 1.5 Hz), 7.64 (d, 1H, J=1.2 Hz), 7.76 (d, 1H, J=8.4 Hz), 8.12 (s, 1H).
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422 mg
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677 mg
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78 mg
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6.3 mL
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Yield
38%

Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

6-Methylbenzoxazole was reacted with NBS (1 eq) and catalytic amount of benzoyl peroxide in CCl4 at 90° C. for 12 h to obtain 6-bromomethylbenzoxazole which was purified by flash chromatography (EtOAc:Hexane=1:5).
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